molecular formula C9H11Cl2N3 B6207561 5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride CAS No. 2703779-32-0

5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride

Cat. No.: B6207561
CAS No.: 2703779-32-0
M. Wt: 232.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride typically involves the reaction of 5-chloropyrimidine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated pyrimidine ring .

Scientific Research Applications

5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes such as inflammation and apoptosis . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2703779-32-0

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.